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Introduction
CHIR-265, also known as RAF265, is a potent, orally bioavailable small molecule inhibitor with

significant antineoplastic activity.[1] It functions as a pan-RAF inhibitor, targeting C-RAF, wild-

type B-RAF, and the oncogenic B-RAF V600E mutant, a common driver mutation in melanoma.

[2][3] Additionally, CHIR-265 exhibits inhibitory activity against the vascular endothelial growth

factor receptor 2 (VEGFR2), a key mediator of angiogenesis.[3][4] This dual mechanism of

action, targeting both tumor cell proliferation and its blood supply, makes CHIR-265 a

compelling agent for investigation in melanoma treatment.

These application notes provide a summary of the effects of CHIR-265 on melanoma cell lines

and detailed protocols for key experimental assays to evaluate its efficacy.

Mechanism of Action
CHIR-265 exerts its anti-melanoma effects through the simultaneous inhibition of two critical

signaling pathways:

RAF/MEK/ERK Pathway: In melanoma cells harboring B-RAF mutations (e.g., V600E), the

RAF/MEK/ERK signaling pathway is constitutively active, leading to uncontrolled cell

proliferation and survival.[5] CHIR-265, as a pan-RAF inhibitor, directly binds to and inhibits

the kinase activity of RAF isoforms, thereby blocking the downstream phosphorylation of
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MEK and ERK.[2][3] This inhibition leads to cell cycle arrest and the induction of apoptosis.

[2][3]

VEGFR2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for

tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling

protein that promotes angiogenesis by binding to its receptor, VEGFR2, on endothelial cells.

[6] CHIR-265's inhibition of VEGFR2 phosphorylation disrupts this signaling cascade,

thereby impeding tumor angiogenesis.[3][4]

Data Presentation
In Vitro Efficacy of CHIR-265 in Melanoma Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50)

values of CHIR-265 in various melanoma cell lines. These values represent the concentration

of the drug required to inhibit the biological process (e.g., cell proliferation) by 50%.

Cell Line B-RAF Status
CHIR-265 (RAF265)
IC50 (µM)

Reference

A375 V600E 0.04 - 0.2 [2]

Malme-3M V600E 0.04 - 0.2 [2]

WM-1799 V600E 0.04 - 0.2 [2]

SK-MEL-28 V600E

Not explicitly stated,

but proliferation is

inhibited

[2]

Kinase Inhibitory Activity of CHIR-265
The table below details the IC50 values of CHIR-265 against various kinases, highlighting its

potency as a pan-RAF and VEGFR inhibitor.
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Kinase Target
CHIR-265 (RAF265) IC50
(µM)

Reference

B-RAF (V600E) 0.0005 [2]

B-RAF (wild-type) 0.070 [2]

C-RAF 0.019 [2]

VEGFR2 (KDR) 0.020 [2]

c-KIT 0.020 [2]

PDGFRβ 0.006 [2]
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Caption: CHIR-265 inhibits the RAF/MEK/ERK signaling pathway.
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Caption: CHIR-265 inhibits the VEGFR2 signaling pathway.
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Caption: General experimental workflow for evaluating CHIR-265.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of CHIR-265 on the viability of melanoma cell lines.

Materials:

Melanoma cell lines (e.g., A375, SK-MEL-28)

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

CHIR-265 stock solution (in DMSO)

96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Phosphate-buffered saline (PBS)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count melanoma cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete growth medium.

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

CHIR-265 Treatment:

Prepare serial dilutions of CHIR-265 in complete growth medium from the stock solution.

Remove the medium from the wells and add 100 µL of the CHIR-265 dilutions to the

respective wells. Include a vehicle control (medium with DMSO) and a no-treatment

control.

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Addition:

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT

into formazan crystals.
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Solubilization:

Carefully remove the medium from each well.

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan

crystals.

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

Absorbance Measurement:

Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control.

Plot the percentage of cell viability against the log of the CHIR-265 concentration to

determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol is to assess the effect of CHIR-265 on the phosphorylation of ERK, a key

downstream effector in the RAF/MEK/ERK pathway.

Materials:

Melanoma cell lines

Complete growth medium

CHIR-265 stock solution (in DMSO)

6-well cell culture plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment and Lysis:

Seed melanoma cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of CHIR-265 for a specified time (e.g., 2, 6, 24

hours).

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA protein assay.

SDS-PAGE and Transfer:

Normalize the protein samples to the same concentration and boil with Laemmli buffer.
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Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection:

Apply the chemiluminescent substrate to the membrane and visualize the protein bands

using an imaging system.

Stripping and Re-probing:

To normalize for protein loading, the membrane can be stripped and re-probed with

antibodies against total ERK and a housekeeping protein like GAPDH.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by CHIR-265.

Materials:

Melanoma cell lines

Complete growth medium

CHIR-265 stock solution (in DMSO)

6-well cell culture plates
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Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

Binding buffer (provided in the kit)

Flow cytometer

Procedure:

Cell Treatment:

Seed melanoma cells in 6-well plates and treat with CHIR-265 at various concentrations

for a desired time (e.g., 24 or 48 hours).

Cell Harvesting:

Collect both adherent and floating cells. For adherent cells, gently trypsinize.

Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.

Staining:

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Add 400 µL of 1X binding buffer to each tube.

Analyze the samples on a flow cytometer within 1 hour.

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set

up the quadrants.

Data Interpretation:
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Annexin V-negative/PI-negative: Live cells

Annexin V-positive/PI-negative: Early apoptotic cells

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of CHIR-265 on the cell cycle distribution of melanoma

cells.

Materials:

Melanoma cell lines

Complete growth medium

CHIR-265 stock solution (in DMSO)

6-well cell culture plates

PBS

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Treatment and Harvesting:

Seed melanoma cells in 6-well plates and treat with CHIR-265 for 24 or 48 hours.

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by

centrifugation.
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Fixation:

Resuspend the cell pellet in 1 mL of ice-cold PBS.

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

Fix the cells overnight at -20°C.

Staining:

Centrifuge the fixed cells and discard the ethanol.

Wash the cell pellet with PBS.

Resuspend the cells in 500 µL of PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Acquire data for at least 10,000 events per sample.

Data Analysis:

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of

cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak

can also be indicative of apoptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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